molecular formula C11H13FO3 B13582771 2-(3-Fluoro-4-methoxyphenyl)butanoic acid

2-(3-Fluoro-4-methoxyphenyl)butanoic acid

Cat. No.: B13582771
M. Wt: 212.22 g/mol
InChI Key: AQJKTNUHJITQHH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of butanoic acid, featuring a fluorine and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Fluoro-4-methoxyphenyl)butanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13FO3/c1-3-8(11(13)14)7-4-5-10(15-2)9(12)6-7/h4-6,8H,3H2,1-2H3,(H,13,14)

InChI Key

AQJKTNUHJITQHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

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